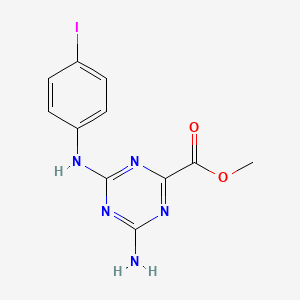
Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate
Übersicht
Beschreibung
Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate iodinated aromatic compound reacts with the triazine core.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with the triazine core.
Esterification: The carboxylate ester group can be introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and iodophenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the iodophenyl group, potentially leading to the formation of deiodinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core, where the amino and iodophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Deiodinated or reduced derivatives.
Substitution Products: Substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound can be used as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate depends on its specific application:
Pharmaceutical Agents: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of cellular signaling and proliferation.
Biological Probes: The compound may bind to specific proteins or nucleic acids, allowing researchers to study their function and interactions.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-amino-6-((4-bromophenyl)amino)-1,3,5-triazine-2-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-amino-6-((4-chlorophenyl)amino)-1,3,5-triazine-2-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 4-amino-6-((4-fluorophenyl)amino)-1,3,5-triazine-2-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodophenyl group in Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its bromine, chlorine, and fluorine analogs, which may have different reactivity and biological activity.
Eigenschaften
IUPAC Name |
methyl 4-amino-6-(4-iodoanilino)-1,3,5-triazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN5O2/c1-19-9(18)8-15-10(13)17-11(16-8)14-7-4-2-6(12)3-5-7/h2-5H,1H3,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIGCTKZZBSSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC(=N1)NC2=CC=C(C=C2)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


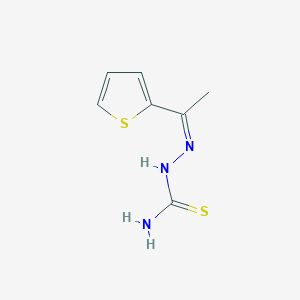
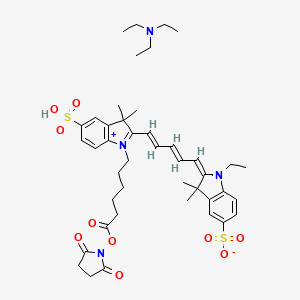
![2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride](/img/structure/B3025794.png)
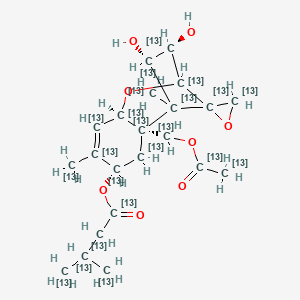
![(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B3025797.png)
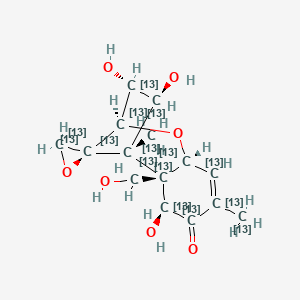
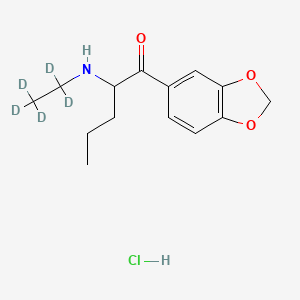
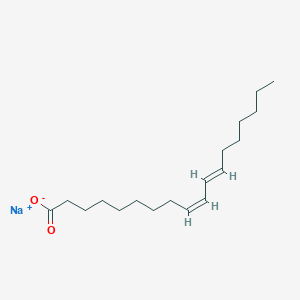
![3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide](/img/structure/B3025804.png)
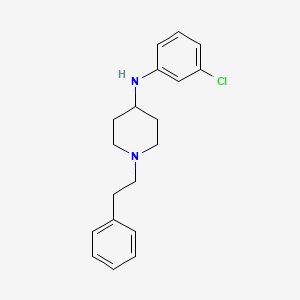
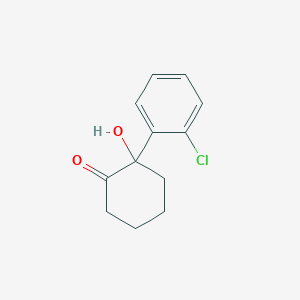

![1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride](/img/structure/B3025810.png)
![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)
